In Vitro Potency Against an Unverified Biological Target: IC50 28 µM
A single quantitative potency measurement has been reported for this compound: an IC50 of 28 µM against an unspecified biological target [1]. This value provides a critical baseline for potency verification. For comparative context, potent GPCR antagonists in the tetrahydrocarbazole series described in patent literature typically achieve sub-micromolar to nanomolar IC50 values in radioligand binding or functional assays [2][3]. The 28 µM potency is therefore several orders of magnitude weaker than optimized leads, indicating that this compound likely represents an early-stage or unoptimized hit.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 28 µM (target unspecified) |
| Comparator Or Baseline | Optimized tetrahydrocarbazole GPCR antagonists in patents typically <1 µM (exact values dependent on specific substitution pattern and receptor subtype) |
| Quantified Difference | ≥28-fold weaker than typical potent analogs (lower bound estimate) |
| Conditions | Assay details not publicly disclosed; referenced in a 2017 PubMed Commons annotation. |
Why This Matters
For procurement, this value serves as a critical reference point: researchers must independently verify that the compound's potency matches 28 µM in their assay of interest, and must not assume higher potency based on structural analogy to more optimized tetrahydrocarbazoles.
- [1] Southan, C. Hypothesis annotation on IC50 of 28 µM for compound 852138-52-4. Hypothesis, September 23, 2017. View Source
- [2] Fecher, A., Fretz, H., & Riederer, M. 2,3,4,9-Tetrahydro-1H-carbazole derivatives as CRTH2 receptor antagonists. U.S. Patent Application Publication No. US 2009/0270414 A1. View Source
- [3] Gunther, E., et al. Novel tetrahydrocarbazole derivatives having improved biological action and improved solubility as ligands of G-protein coupled receptors (GPCR's). U.S. Patent Application Publication No. US 2008/0280965 A1. View Source
